3-Ethylpyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpyridin-4-OL is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their significant role in various biological and chemical processes. The presence of an ethyl group at the third position and a hydroxyl group at the fourth position of the pyridine ring makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-4-OL can be achieved through various methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the preparation of highly substituted pyridin-4-OL derivatives . Another method involves the use of Grignard reagents, where the addition of these reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF yields substituted pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed processes and other catalytic systems is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of substituted pyridines .
Scientific Research Applications
3-Ethylpyridin-4-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Pyridine: The parent compound with a simpler structure and different chemical properties.
4-Ethylpyridine: Similar to 3-Ethylpyridin-4-OL but lacks the hydroxyl group, resulting in different reactivity and applications.
Pyrrolidine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness: this compound is unique due to the presence of both an ethyl and a hydroxyl group on the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-ethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-8-4-3-7(6)9/h3-5H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJWNUGFAGOVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.